
4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group and a dihydroxypropan-2-yloxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzoic acid with 1,3-dihydroxypropan-2-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a dehydrating agent to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and dihydroxypropan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学研究应用
4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of polymers, resins, or other industrial chemicals.
作用机制
The mechanism of action of 4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: Similar structure but lacks the dihydroxypropan-2-yloxy group.
3,4-Dimethoxybenzoic acid: Contains two methoxy groups instead of one methoxy and one dihydroxypropan-2-yloxy group.
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid: Similar structure but with a hydroxyethoxy group instead of dihydroxypropan-2-yloxy.
Uniqueness
4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid is unique due to the presence of both a methoxy group and a dihydroxypropan-2-yloxy group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables a wide range of applications in various fields.
属性
分子式 |
C11H14O6 |
|---|---|
分子量 |
242.22 g/mol |
IUPAC 名称 |
4-(1,3-dihydroxypropan-2-yloxy)-3-methoxybenzoic acid |
InChI |
InChI=1S/C11H14O6/c1-16-10-4-7(11(14)15)2-3-9(10)17-8(5-12)6-13/h2-4,8,12-13H,5-6H2,1H3,(H,14,15) |
InChI 键 |
GNNGXCXWFLSHCL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


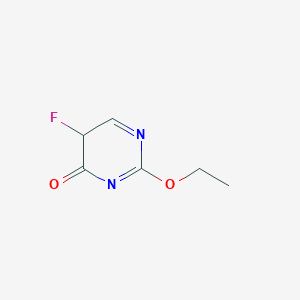
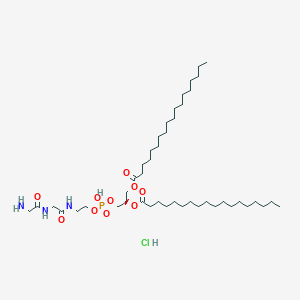

![tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate](/img/structure/B12365310.png)
![2-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12365312.png)
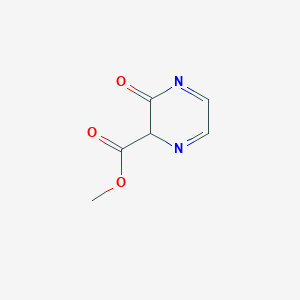
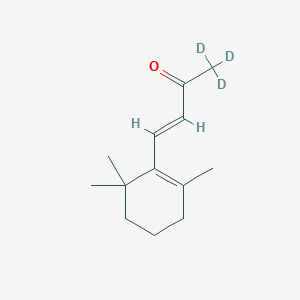
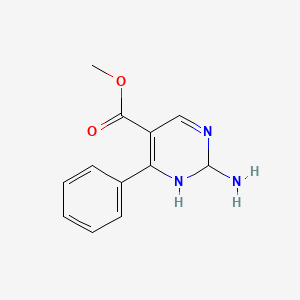
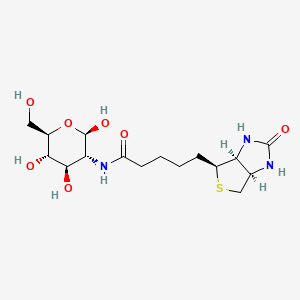
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12365349.png)
![6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365350.png)
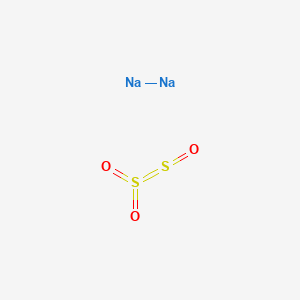
![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)

